2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features both phenoxy and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and furan moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)acetic acid
- Furan-2-ylmethylamine
- 2-(2,4-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of phenoxy and furan moieties in its structure. This combination imparts specific chemical and biological properties that are not present in similar compounds. For example, the presence of the furan ring can enhance its reactivity and potential interactions with biological targets compared to compounds lacking this moiety.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-14(12(2)8-11)19-10-15(17)16-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMFQKAVCKULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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